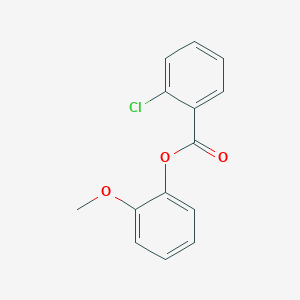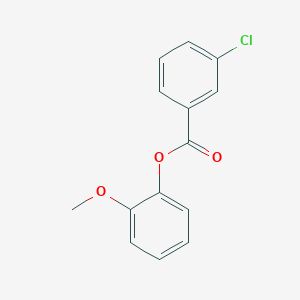
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, commonly known as BIT, is a widely used biocide that has been extensively studied for its antimicrobial properties. BIT is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It is a broad-spectrum biocide that is effective against bacteria, fungi, and algae. The chemical formula of BIT is C11H15NO3S, and its molecular weight is 249.31 g/mol.
Wirkmechanismus
The mechanism of action of BIT is not fully understood, but it is believed to disrupt the cell membranes of microorganisms, leading to their death. BIT is also thought to interfere with enzymes involved in cellular metabolism, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
BIT has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and sensitization in some individuals. BIT has also been found to have cytotoxic effects on certain mammalian cell lines, indicating that it may have potential for use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
BIT has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, its effectiveness can be affected by pH, temperature, and other environmental factors. Additionally, BIT can be unstable in certain formulations, leading to decreased efficacy over time.
Zukünftige Richtungen
There are several future directions for research on BIT. One potential area of study is the development of new formulations that improve its stability and efficacy. Another area of research is the investigation of BIT's potential use in medical applications, such as wound healing and cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BIT and its effects on different microorganisms and cell lines.
Synthesemethoden
BIT can be synthesized by the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction yields BIT as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BIT is widely used as a biocide in various industrial and consumer products such as paints, adhesives, and personal care products. Its antimicrobial properties make it an effective preservative, preventing the growth of microorganisms that can cause spoilage and degradation of products. BIT has also been studied for its potential use in medical applications, such as wound healing and treatment of skin infections.
Eigenschaften
Molekularformel |
C11H15NO3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
2-butyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol |
InChI |
InChI=1S/C11H15NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7,11,13H,2-3,8H2,1H3 |
InChI-Schlüssel |
VWVMPZSWRHZOTI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
Kanonische SMILES |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)

